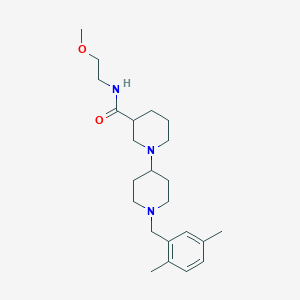![molecular formula C18H24N4OS B5316642 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one, also known as BZT-5, is a chemical compound that belongs to the class of benzylpiperazine derivatives. It has been found to exhibit a range of pharmacological activities, including dopamine transporter inhibition, serotonin transporter inhibition, and sigma receptor agonism.
Mecanismo De Acción
4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and leading to an increase in extracellular dopamine levels. It also inhibits the serotonin transporter, although to a lesser extent than the dopamine transporter. Additionally, 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has been found to bind to sigma receptors, which are involved in the regulation of neurotransmitter release and have been implicated in a range of neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one are primarily related to its ability to increase extracellular dopamine levels. This can lead to a range of effects, including increased locomotor activity, reward-seeking behavior, and mood enhancement. However, chronic exposure to dopaminergic drugs such as 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has also been associated with neurotoxicity and the development of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one in lab experiments is its potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine levels. However, its potential for neurotoxicity and addictive properties also make it a challenging compound to work with. Additionally, the synthesis of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one. One area of interest is the development of more selective and potent dopamine transporter inhibitors for the treatment of neuropsychiatric disorders. Additionally, the potential neurotoxicity and addictive properties of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one highlight the need for further research into its safety profile and potential for abuse. Finally, the discovery of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one as a sigma receptor agonist suggests that this class of receptors may be a promising target for the development of new therapeutics.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one involves the reaction of 1-benzyl-4-ethylpiperazine with 5-methyl-1,3,4-thiadiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form 4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of disorders, including depression, Parkinson's disease, and addiction. In particular, its ability to inhibit the dopamine transporter has been of interest, as this mechanism of action is shared by several drugs used to treat these disorders, such as cocaine and methylphenidate.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-3-16-12-21(13-17-20-19-14(2)24-17)10-9-18(23)22(16)11-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFQOGEGNEWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)


![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)
